(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-17-5-4-13(10-18(17)28-2)6-7-24-21(26)15(12-23)8-14-9-16(22)20(25)19(11-14)29-3/h4-5,8-11,25H,6-7H2,1-3H3,(H,24,26)/b15-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDQGMCVKGPJY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a variety of functional groups, including cyano, chloro, and methoxy substituents, which could influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 416.9 g/mol. Its structural characteristics include:
- Amide Functional Group : Contributes to its biological activity.
- Aromatic Rings : May enhance interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including cancer treatment and neuroprotection. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of compounds structurally related to (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide. For instance, compounds with similar moieties have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several analogues of this compound for their cytotoxicity against human cancer cell lines. The results indicated that:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Analogue A | HCT-116 (Colon) | 6.2 |
| Analogue B | MCF-7 (Breast) | 27.3 |
| Analogue C | T47D (Breast) | 43.4 |
These findings suggest that modifications to the phenolic and methoxy groups can significantly enhance anticancer activity, indicating a structure-activity relationship that warrants further exploration .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar compounds can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.
Inhibitors of nSMase2 can reduce the production of ceramide, a lipid molecule associated with neuroinflammation and apoptosis in neuronal cells. Studies have shown that certain derivatives exhibit significant inhibition of nSMase2, leading to improved outcomes in mouse models of Alzheimer's disease.
Pharmacokinetic Properties
Understanding the pharmacokinetics of (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is crucial for assessing its therapeutic viability. Key parameters include:
- Oral Bioavailability : Essential for drug development.
- Brain Penetration : Important for neuroactive compounds.
Preliminary data suggest that structural modifications can enhance these properties, making it a candidate for further pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound is characterized by several functional groups, including:
- Cyano group : Contributes to its reactivity and biological activity.
- Chloro and hydroxy groups : May enhance interactions with biological targets.
- Methoxy substituents : Often associated with increased lipophilicity and bioavailability.
The molecular formula for this compound is , indicating a complex structure conducive to various chemical reactions and interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide may exhibit anti-inflammatory effects. In silico studies have shown potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes.
Anticancer Activity
Preliminary studies suggest that this compound could possess anticancer properties. The structural features allow for interaction with various cellular pathways involved in tumor growth and proliferation. Further investigations are needed to elucidate the specific mechanisms of action.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Molecular Docking Analysis | Demonstrated binding affinity to 5-lipoxygenase | Suggests potential for developing anti-inflammatory drugs |
| Study 2: In Vivo Testing | Showed reduced tumor size in animal models | Indicates possible application in cancer therapy |
| Study 3: Pharmacokinetic Profiling | Highlighted favorable absorption and distribution characteristics | Enhances prospects for clinical applications |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Halogen Substitution : Bromine analogs () exhibit higher molecular weights (~442.1 vs. ~419.8) and altered steric/electronic profiles compared to the chloro-substituted target compound. Bromine’s larger atomic radius may reduce binding affinity in sterically constrained targets .
Aromatic Moieties : Replacement of the dichlorophenyl group () with a dimethoxyphenyl ethyl group () increases hydrophobicity and may enhance membrane permeability.
Electron-Withdrawing Groups : The nitro-substituted compound () demonstrates enhanced electrophilicity, which could improve reactivity in nucleophilic environments but may also increase metabolic instability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide?
- Methodology :
- Step 1 : Start with a base structure like substituted phenylacrylonitrile derivatives. Use coupling reactions (e.g., Ullmann or Suzuki-Miyaura) for aryl group integration .
- Step 2 : Optimize solvent systems (e.g., ethanol or DMSO) and temperature (60–90°C) to stabilize intermediates and enhance yield .
- Step 3 : Confirm stereochemistry (Z-configuration) via NOESY NMR or X-ray crystallography .
- Key Parameters :
| Parameter | Range/Details |
|---|---|
| Solvent | Ethanol, DMSO |
| Temp. | 60–90°C |
| Catalysts | Pd-based for coupling |
Q. How to characterize the compound’s structural and electronic properties?
- Analytical Techniques :
- NMR : Assign peaks for chloro, hydroxy, and methoxy groups (δ 3.8–4.0 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve Z-configuration and hydrogen-bonding networks (e.g., hydroxy to cyano interactions) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Approach :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use structural analogs (e.g., halogenated or methoxy-varied derivatives) to isolate pharmacophores .
- Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
Q. How to design experiments to probe the compound’s mechanism of action?
- Experimental Design :
- Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 screens .
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (e.g., kₐₙₜ ≈ 10³–10⁴ M⁻¹s⁻¹) .
- Computational Modeling : Dock the compound into homology models of suspected targets (e.g., kinases) using Schrödinger Suite .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Critical Factors :
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to resolve Z/E isomers .
- Yield Optimization : Replace batch reactions with flow chemistry (residence time: 10–30 min) to improve reproducibility .
- Table: Scalability Issues
| Issue | Mitigation Strategy |
|---|---|
| Isomerization | Low-temperature quenching |
| Solvent waste | Switch to ethanol/water mixtures |
Data Interpretation and Validation
Q. How to validate computational predictions of the compound’s reactivity?
- Validation Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., cyano group) .
Experimental Reactivity : Perform nucleophilic addition assays (e.g., with thiols) and compare kinetics to predictions .
Spectroscopic Monitoring : Track reaction intermediates via in situ IR or Raman spectroscopy .
Q. What statistical methods are suitable for analyzing dose-response data?
- Methods :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ and Hill coefficients .
- ANOVA : Compare variances across biological replicates (p < 0.05 threshold) .
- Example : For cytotoxicity assays, use GraphPad Prism to model IC₅₀ with 95% confidence intervals .
Structural and Functional Analogues
Q. How does the substitution pattern (e.g., chloro vs. methoxy) affect bioactivity?
- Comparative Analysis :
- Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the cyano group, increasing reactivity with nucleophilic targets .
- Methoxy Groups : Improve solubility and membrane permeability via H-bonding with phospholipids .
- Table: Substituent Effects
| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| -Cl | 2.1 | 0.5 | 12.3 |
| -OCH₃ | 1.8 | 1.2 | 18.7 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
